molecular formula C17H20N6O B6474590 3-methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2640971-54-4

3-methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B6474590
CAS No.: 2640971-54-4
M. Wt: 324.4 g/mol
InChI Key: FZUZQCBPIBMRHJ-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered aromatic azole ring with two carbon and three nitrogen atoms . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves aromatic nucleophilic substitution . For instance, new compounds can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo a variety of chemical reactions. For example, they can be synthesized via aromatic nucleophilic substitution .

Mechanism of Action

Target of Action

The compound “3-methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds is known to interact with a variety of enzymes and receptors in the biological system .

Mode of Action

The mode of action of this compound is likely to involve interactions with its target receptors or enzymes, leading to changes in their function. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . .

Biochemical Pathways

These could potentially include pathways related to cancer progression, microbial growth, inflammation, oxidative stress, viral replication, and various enzymatic processes .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound, which can impact its bioavailability and overall pharmacological effect.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the range of pharmacological activities exhibited by similar compounds . These could potentially include effects such as inhibition of cancer cell proliferation, suppression of microbial growth, reduction of inflammation and oxidative stress, inhibition of viral replication, and modulation of enzymatic activity .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives can vary depending on the specific compound. Some derivatives have been found to exhibit cytotoxic activities .

Future Directions

The future research directions for 1,2,4-triazole derivatives could involve the synthesis of new derivatives with improved biological activities, as well as further investigation into their mechanisms of action . The development of new synthetic methods could also be a promising area of research .

Properties

IUPAC Name

6-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-13-10-18-7-4-15(13)24-11-14-5-8-22(9-6-14)17-3-2-16-20-19-12-23(16)21-17/h2-4,7,10,12,14H,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUZQCBPIBMRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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